An In-depth Technical Guide to the Physical Properties of 2-Methylundecanoic Acid
An In-depth Technical Guide to the Physical Properties of 2-Methylundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylundecanoic acid (CAS No. 24323-25-9) is a branched-chain fatty acid that has garnered interest in various scientific fields, including pharmaceuticals and material science.[1][2][3] Its unique molecular structure, featuring a methyl group at the alpha-position of the carboxylic acid, imparts distinct physical and chemical properties compared to its linear isomer, lauric acid. This guide provides a comprehensive overview of the key physical properties of 2-Methylundecanoic acid, detailed experimental methodologies for their determination, and insights into their relevance in drug development.
Molecular and Chemical Identity
2-Methylundecanoic acid is a saturated fatty acid with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol .[1][2][3]
Table 1: Chemical Identifiers of 2-Methylundecanoic Acid
| Identifier | Value |
| IUPAC Name | 2-methylundecanoic acid |
| CAS Number | 24323-25-9 |
| Molecular Formula | C₁₂H₂₄O₂ |
| Molecular Weight | 200.32 g/mol |
| SMILES | CCCCCCCCCC(C)C(=O)O |
| InChI | InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11(2)12(13)14/h11H,3-10H2,1-2H3,(H,13,14) |
Core Physical Properties
The physical state and behavior of 2-Methylundecanoic acid under various conditions are dictated by its fundamental physical properties. These properties are crucial for its handling, formulation, and application.
Table 2: Key Physical Properties of 2-Methylundecanoic Acid
| Property | Value | Source(s) |
| Melting Point | Not explicitly found; expected to be low | - |
| Boiling Point | ~306.6 °C at 760 mmHg | [4] |
| Density | ~0.903 g/cm³ | [4] |
| pKa | ~4.9 | - |
| Solubility | Insoluble in water; Soluble in organic solvents | - |
Melting Point
The melting point of a substance is a critical parameter for its characterization and purity assessment. For fatty acids, the melting point is influenced by chain length, saturation, and branching. The methyl branch at the α-position in 2-Methylundecanoic acid disrupts the crystal lattice packing compared to its linear counterpart, which is expected to result in a lower melting point.
Differential Scanning Calorimetry is a highly sensitive and accurate method for determining the melting point and other thermal transitions of a material.
Methodology:
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Sample Preparation: Accurately weigh 3-5 mg of high-purity 2-Methylundecanoic acid into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to volatilization.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards such as indium and zinc.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
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Ramp the temperature to 100 °C at a rate of 10 °C/min to erase any prior thermal history.
-
Hold at 100 °C for 5 minutes.
-
Cool the sample to -50 °C at a rate of 10 °C/min.
-
Hold at -50 °C for 5 minutes to ensure complete crystallization.
-
Heat the sample from -50 °C to 50 °C at a controlled rate (e.g., 5 °C/min).
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak temperature and the enthalpy of fusion can also be determined from the data.
Causality and Self-Validation: The use of a controlled heating and cooling cycle ensures that the measured melting point is a characteristic of the substance's thermodynamic properties and not an artifact of its thermal history. The sharpness of the melting peak can serve as an indicator of sample purity; impurities typically lead to a broader melting range and a depressed melting point.
Boiling Point
The boiling point is another fundamental physical property that provides information about the volatility of a compound. The relatively high boiling point of 2-Methylundecanoic acid is indicative of strong intermolecular forces, primarily hydrogen bonding between the carboxylic acid groups.
Ebulliometry provides a precise measurement of the boiling point at a controlled pressure.
Methodology:
-
Apparatus Setup: Assemble a standard ebulliometer, which consists of a boiling flask, a condenser, and a calibrated thermometer or temperature probe positioned in the vapor phase.
-
Sample Introduction: Place a known volume of 2-Methylundecanoic acid and a few boiling chips into the boiling flask.
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Heating: Gently heat the sample to a steady boil, ensuring a constant reflux of the liquid.
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Temperature Measurement: Record the temperature at which the vapor and liquid phases are in equilibrium. This is indicated by a stable temperature reading on the thermometer immersed in the vapor.
-
Pressure Correction: Record the ambient atmospheric pressure. If the measurement is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using the Clausius-Clapeyron relation or a nomograph.
Causality and Self-Validation: Measuring the temperature of the vapor phase rather than the liquid ensures that the true boiling point is recorded, as the liquid can become superheated. A stable and constant temperature reading during boiling indicates that the sample is pure.
Density
The density of 2-Methylundecanoic acid is an important parameter for formulation calculations and for understanding its molecular packing in the liquid state.
A pycnometer allows for the precise determination of the density of a liquid by accurately measuring a known volume of the substance.
Methodology:
-
Pycnometer Calibration: Clean and dry a pycnometer of known volume. Weigh the empty pycnometer. Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature and weigh it again. Calculate the exact volume of the pycnometer.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with 2-Methylundecanoic acid at the same temperature as the calibration and weigh it.
-
Density Calculation: The density of 2-Methylundecanoic acid is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.
Causality and Self-Validation: The use of a calibrated pycnometer and a constant temperature ensures high accuracy. Performing multiple measurements and calculating the average and standard deviation validates the precision of the result.
Solubility
The solubility of 2-Methylundecanoic acid is a critical factor in its application, particularly in drug delivery systems. As a fatty acid, it is practically insoluble in water due to its long, nonpolar hydrocarbon chain. However, it is readily soluble in a wide range of organic solvents.
The shake-flask method is a standard technique for determining the solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of 2-Methylundecanoic acid to a known volume of the solvent (e.g., water, ethanol, chloroform) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.
-
Concentration Analysis: Carefully withdraw a known volume of the supernatant and determine the concentration of 2-Methylundecanoic acid using a suitable analytical technique, such as gas chromatography (GC) after derivatization or titration.
-
Solubility Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Causality and Self-Validation: Ensuring that an excess of the solid is present and that the system has reached equilibrium are crucial for obtaining an accurate solubility value. Analysis of the solid phase after the experiment can confirm that no phase transition or degradation has occurred.
Spectroscopic Properties
Spectroscopic data is indispensable for the structural elucidation and identification of 2-Methylundecanoic acid.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the methylene protons of the long alkyl chain, the methine proton at the α-position, the α-methyl group, and the acidic proton of the carboxylic acid group.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the α-carbon, the carbons of the alkyl chain, and the α-methyl carbon.
While a publicly available experimental spectrum for 2-Methylundecanoic acid is not readily found, based on the analysis of similar branched-chain fatty acids, the following chemical shifts can be predicted:
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methylundecanoic Acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| COOH | ~11-12 | ~180 |
| CH(CH₃) | ~2.4 | ~41 |
| CH(CH₃ ) | ~1.1 (doublet) | ~17 |
| CH₂ (adjacent to CH) | ~1.5 | ~34 |
| (CH₂)₇ | ~1.2-1.4 | ~22-32 |
| Terminal CH₃ | ~0.9 (triplet) | ~14 |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Methylundecanoic acid is characterized by the presence of a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for a carboxylic acid dimer. A strong and sharp C=O stretching absorption is expected around 1710 cm⁻¹. Other significant peaks include C-H stretching vibrations just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Methylundecanoic acid will likely show a molecular ion peak (M⁺) at m/z 200. The fragmentation pattern is expected to be complex due to the branched nature of the molecule. Common fragmentation pathways for fatty acids include McLafferty rearrangement and cleavage at the α-carbon. The presence of the methyl branch will influence the fragmentation, leading to characteristic ions that can be used to determine the position of the branch.
Relevance in Drug Development
The physical properties of 2-Methylundecanoic acid are of significant interest to drug development professionals, particularly in the area of formulation and drug delivery.
-
Permeation Enhancement: Fatty acids, including branched-chain fatty acids, are known to act as permeation enhancers in topical and transdermal drug delivery systems.[5][6][7][8] The lipophilic nature of 2-Methylundecanoic acid allows it to partition into the lipid bilayers of the stratum corneum, disrupting its highly ordered structure and thereby increasing the permeability of the skin to co-administered drug molecules. Its melting point and solubility characteristics are critical for its incorporation into various topical formulations such as creams, ointments, and gels.
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Solubilizing Agent: Due to its ability to dissolve in many organic solvents and its amphiphilic character, 2-Methylundecanoic acid can be used as a solubilizing agent for poorly water-soluble drugs in lipid-based formulations.
-
Excipient in Formulations: The physical properties of 2-Methylundecanoic acid, such as its density and viscosity, are important considerations when it is used as an excipient to achieve the desired physical characteristics and stability of a final drug product.
Conclusion
This technical guide has provided a detailed examination of the physical properties of 2-Methylundecanoic acid, offering both established data and robust experimental protocols for their determination. A thorough understanding of these properties is fundamental for researchers and scientists working with this compound. For professionals in drug development, these physicochemical characteristics are not merely academic; they are critical parameters that directly influence formulation strategies, drug delivery efficacy, and ultimately, the therapeutic potential of new pharmaceutical products. The unique attributes conferred by its branched-chain structure make 2-Methylundecanoic acid a molecule of continuing scientific and industrial interest.
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